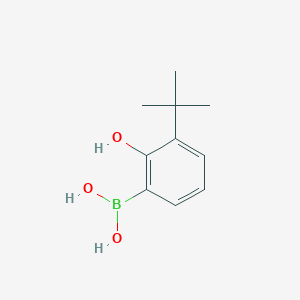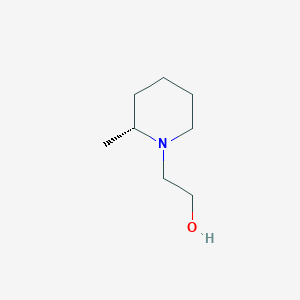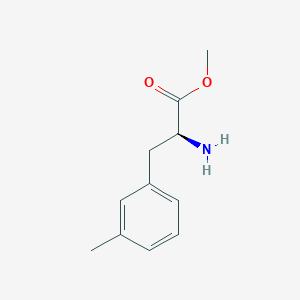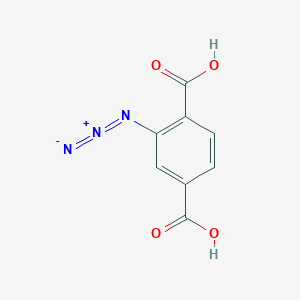
2-Azidoterephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azidobenzene-1,4-dicarboxylic acid is a derivative of benzene with two carboxylic acid groups and an azide group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzene-1,4-dicarboxylic acid with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azide group.
Industrial Production Methods
Industrial production methods for 2-azidobenzene-1,4-dicarboxylic acid are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Azidobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, suitable solvents (e.g., dichloromethane), and catalysts (e.g., 4-dimethylaminopyridine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Aminobenzene-1,4-dicarboxylic acid.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2-Azidobenzene-1,4-dicarboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-azidobenzene-1,4-dicarboxylic acid involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine group, which can participate in further chemical transformations .
類似化合物との比較
Similar Compounds
Azobenzene-4,4′-dicarboxylic acid: Similar structure but lacks the azide group.
Benzene-1,4-dicarboxylic acid: Parent compound without the azide group.
2-Aminobenzene-1,4-dicarboxylic acid: Reduction product of 2-azidobenzene-1,4-dicarboxylic acid.
Uniqueness
2-Azidobenzene-1,4-dicarboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable compound for applications in materials science, chemistry, and biology .
特性
分子式 |
C8H5N3O4 |
|---|---|
分子量 |
207.14 g/mol |
IUPAC名 |
2-azidoterephthalic acid |
InChI |
InChI=1S/C8H5N3O4/c9-11-10-6-3-4(7(12)13)1-2-5(6)8(14)15/h1-3H,(H,12,13)(H,14,15) |
InChIキー |
IUGMVBUDECYPGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


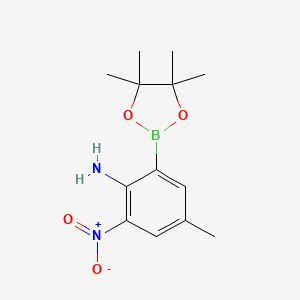
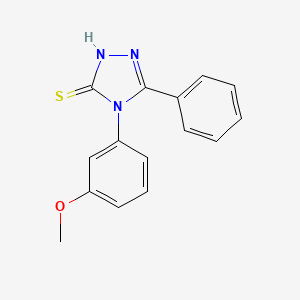
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
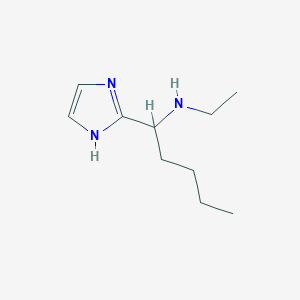
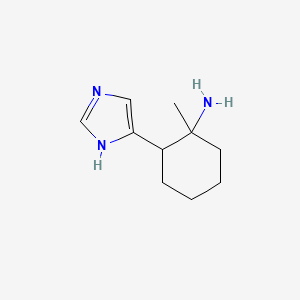
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)

![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
